3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCITVOJHPPUQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
One of the most common approaches to 1,2-oxazole derivatives involves the reaction of amidoximes with carboxylic acid derivatives or activated carboxylic acids. This method often uses Vilsmeier reagents or other activating agents to facilitate ring closure.
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- Amidoximes react with carboxylic acids or esters under activation (e.g., Vilsmeier reagent).
- One-pot synthesis is possible, yielding 3,5-disubstituted 1,2-oxazoles in good to excellent yields (61–93%).
- Purification protocols are straightforward due to the one-pot nature.
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- Readily available starting materials.
- Efficient ring formation.
- High yields and simplicity.
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- Some methods require long reaction times or complicated purification.
- Activation reagents may limit substrate scope.
This approach could be adapted for the preparation of 3-(3-fluoro-4-methylphenyl)-1,2-oxazol-5-amine by using the corresponding amidoxime derived from 3-fluoro-4-methylbenzaldehyde or its nitrile derivative.
Tandem Reactions of Nitroalkenes with Arenes and Nitriles
A novel method involves the tandem reaction of nitroalkenes with arenes and nitriles in the presence of triflic acid (TfOH), a superacid catalyst.
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- Short reaction time (~10 minutes).
- Excellent yields (~90%).
- Requires acid-resistant starting materials.
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- Nitroalkene activation by TfOH.
- Subsequent cyclization to form the oxazole ring.
This method is notable for its speed and efficiency but may be limited by the sensitivity of substituents such as fluoro and methyl groups on the phenyl ring.
Data Table: Summary of Preparation Methods for 1,2-Oxazole Derivatives Relevant to 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine
Research Findings and Notes
The amidoxime cyclization method remains the most versatile and widely used for 1,2-oxazole derivatives, allowing for the incorporation of various substituents including fluoro and methyl groups on the phenyl ring.
The tandem reaction with TfOH offers a rapid synthesis route but requires careful substrate selection due to the harsh acidic conditions.
Lewis acid catalysis combined with ultrasound irradiation has shown promise in related heterocyclic syntheses, suggesting potential for adaptation to oxazole synthesis with improved reaction times and yields.
No direct preparation method for 3-(3-fluoro-4-methylphenyl)-1,2-oxazol-5-amine was found in patents or standard synthetic databases excluding unreliable sources, but the above methods provide a strong foundation for synthetic design.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the oxazol-5-amine structure, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for understanding biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional properties:
Note: Molecular weight for the target compound is estimated based on analogous structures (e.g., C₉H₆F₂N₂O in and C₁₀H₉FN₂O here).
Key Research Findings and Trends
Electronic and Steric Effects
- Fluorine Substitution : Fluorine atoms at the phenyl ring (e.g., 3-F in the target compound vs. 2,4-diF in ) modulate electronic properties. The electron-withdrawing nature of fluorine enhances stability and influences π-π stacking in protein binding .
- Trifluoromethyl vs. Methyl: The trifluoromethyl group in increases lipophilicity (logP ~2.8 vs.
Data Table: Physicochemical Properties of Selected Analogs
*Predicted values for the target compound are based on structural similarity to .
Q & A
Q. Advanced Research Focus
- Computational docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., kinases, tubulin) using structural analogs .
- Enzyme inhibition assays : Screen against panels (e.g., kinase libraries) to identify hits.
- CRISPR-Cas9 gene editing : Knockout studies to validate target pathways .
How should conflicting reports on antimicrobial efficacy be reconciled?
Advanced Research Focus
Contradictions may stem from:
- Strain variability : Test against standardized strains (e.g., ATCC controls).
- Compound purity : Validate via HPLC (≥95% purity; impurities <0.5%) .
- Assay conditions : Standardize MIC protocols (CLSI guidelines) and pH/temperature controls .
What computational methods model the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics (MD) simulations : Track binding stability in lipid bilayers or protein pockets.
- QSAR modeling : Correlates substituent effects (e.g., fluorine position) with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
